molecular formula C10H10ClN3O2 B14442566 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)- CAS No. 75787-33-6

2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-

Cat. No.: B14442566
CAS No.: 75787-33-6
M. Wt: 239.66 g/mol
InChI Key: MEVGKQYFICKFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)- is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of anthranilic acid derivatives with formamide or its derivatives, followed by chlorination and dimethylamination. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chloro and dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro or dimethylamino groups.

Scientific Research Applications

2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound without the chloro and dimethylamino groups.

    2,4(1H,3H)-Quinazolinedione: The compound without the chloro and dimethylamino modifications.

    7-Chloroquinazoline: A derivative with only the chloro group.

    3-(Dimethylamino)quinazoline: A derivative with only the dimethylamino group.

Uniqueness

2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)- is unique due to the combined presence of the chloro and dimethylamino groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity, solubility, and potential biological activities compared to its simpler analogs.

Properties

CAS No.

75787-33-6

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

7-chloro-3-(dimethylamino)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C10H10ClN3O2/c1-13(2)14-9(15)7-4-3-6(11)5-8(7)12-10(14)16/h3-5H,1-2H3,(H,12,16)

InChI Key

MEVGKQYFICKFKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C(=O)C2=C(C=C(C=C2)Cl)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.